molecular formula C10H9NO3 B8592471 8-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one

8-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No. B8592471
M. Wt: 191.18 g/mol
InChI Key: XPCOZMRMHHBRIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

8-methoxy-2-methyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C10H9NO3/c1-6-11-9-7(10(12)14-6)4-3-5-8(9)13-2/h3-5H,1-2H3

InChI Key

XPCOZMRMHHBRIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OC)C(=O)O1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Amino-3-methoxybenzoic acid (10.1 g, 60.4 mmol) was suspended in acetic anhydride (50 ml, 530 mmol). The mixture was heated to 140° C. with stirring for 180 min. The reaction mixture was cooled to room temperature and concentrated to provide Intermediate A18A (11.51 g, 100%): HPLC: RT=0.795 min (H2O/MeOH with TFA, SunFire C18 2.5 μM, 2.1×30 mm, gradient=2 min, wavelength=220 nm); MS(ES): m/z=292 [M+H]+; 1H NMR (400 MHz, DMSO-d6) δ 7.59 (dd, J=6.9, 2.3 Hz, 1H), 7.52-7.42 (m, 2H), 3.89 (s, 3H), 2.39 (s, 3H).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a 100 mL round-bottomed flask, 2-amino-3-methoxybenzoic acid (10.1 g, 60.4 mmol) and acetic anhydride (50 ml, 530 mmol) were added to give a suspension. The mixture was heated to 140° C. with stirring for 180 min. The reaction mixture was cooled to room temperature and concentrated to provide 8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one (11.51 g, 100%): 1H NMR (400 MHz, DMSO-d6) δ 7.59 (dd, J=6.9, 2.3 Hz, 1H), 7.52-7.42 (m, 2H), 3.89 (s, 3H), 2.39 (s, 3H); HPLC: RT=0.795 min (H2O/MeOH with TFA, Sunfire C18 2.5 μm, 2.1×30 mm, gradient=2 min, wavelength=220 nm); MS(ES): m/z=292 [M+H]+.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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